3-hydroxy-N-methyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-methyl-3-phenylpropanamide is an organic compound with the molecular formula C10H13NO2. It is a rare and unique chemical often used in early discovery research. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals like fluoxetine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-methyl-3-phenylpropanamide can be achieved through several methods. One common approach involves the esterification of racemic N-methyl-3-hydroxy-3-phenylpropanamide using lipase in an organic solvent with an acyl donor such as vinyl ester compounds, acetate isopropenyl, or organic acid anhydrides . The organic solvents used in this process include isopropyl ether, t-butyl methyl ether, and tetrahydrofuran .
Industrial Production Methods: In industrial settings, the enzymatic preparation method is preferred due to its cost-effectiveness and environmental friendliness. This method involves the repeated reuse of enzymes, making it a sustainable option for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-N-methyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-methyl-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals.
Biology: The compound is used in studies related to enzyme kinetics and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in drug synthesis, the compound undergoes various chemical transformations to produce the active pharmaceutical ingredient. These transformations often involve enzymatic reactions that modify the compound’s structure to achieve the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-N-methyl-3-phenylpropylamine
- N-Hydroxy-3-phenylpropanamide
- 3-Methylamino-1-phenylpropanol
Comparison: Compared to similar compounds, 3-hydroxy-N-methyl-3-phenylpropanamide is unique due to its specific structural features and reactivity. For instance, while 3-hydroxy-N-methyl-3-phenylpropylamine shares a similar backbone, the presence of the amide group in this compound imparts different chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H13NO2 |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-hydroxy-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
LIUQUIPHRFFOIE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.